N-(2-ethoxyphenyl)methanesulfonamide
Description
N-(2-ethoxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a 2-ethoxyphenyl ring. Recent studies highlight its role as a promising antiviral agent, particularly against monkeypox virus (MPXV), where it exhibits strong binding affinity to viral proteins such as DNA polymerase (DPol) and profilin-like protein A42R .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-3-13-9-7-5-4-6-8(9)10-14(2,11)12/h4-7,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKCSKLXYWTBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
-
Base : Pyridine or triethylamine (TEA) to neutralize HCl byproduct.
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Temperature : 0–5°C during MsCl addition, followed by stirring at room temperature.
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Molar Ratios : 1.1–1.2 equivalents of MsCl per equivalent of 2-ethoxyaniline.
Procedure :
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Dissolve 2-ethoxyaniline (10 mmol) in DCM (20 mL) and cool to 0°C.
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Add TEA (1.5 eq) dropwise, followed by slow addition of MsCl (1.1 eq).
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Stir for 2–4 hours at room temperature.
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Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
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Purify via column chromatography (toluene/ethyl acetate, 5:1) or recrystallize from ethanol/water.
Alternative Base Systems and Solvent Effects
While pyridine and TEA are common, sodium hydride (NaH) in dimethylformamide (DMF) offers a solvent-free alternative for large-scale synthesis. This method avoids volatile solvents but requires strict moisture control.
Procedure :
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Suspend 2-ethoxyaniline (10 mmol) in DMF (10 mL).
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Add NaH (2 eq) at 0°C and stir for 30 minutes.
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Add MsCl (1.1 eq) and stir for 3 hours at room temperature.
Industrial-Scale Optimization
For commercial production, continuous flow systems enhance safety and efficiency. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Residence Time | 15–30 minutes | Maximizes conversion |
| Temperature | 25–30°C | Prevents decomposition |
| Solvent | Ethyl acetate | Eases purification |
| Catalyst | None required | Reduces cost |
Case Study : A pilot plant achieved 94% yield using a continuous reactor with in-line IR monitoring to track reaction completion.
Purification and Characterization
Purification Methods :
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Column Chromatography : Silica gel with toluene/ethyl acetate (5:1).
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Recrystallization : Ethanol/water (3:1) yields high-purity crystals.
Characterization Data :
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¹H NMR (CDCl₃): δ 7.52 (dd, J = 8.0 Hz, H-6), 6.90–7.20 (m, H-3, H-4, H-5), 3.98 (q, OCH₂CH₃), 3.08 (s, SO₂CH₃), 1.42 (t, CH₃).
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Over-sulfonylation | Use stoichiometric MsCl (≤1.1 eq). |
| Emulsion formation | Replace DCM with ethyl acetate. |
| Low crystallinity | Add seed crystals during recrystallization. |
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Direct Sulfonylation | 98% | >99% | Moderate | Low |
| NaH/DMF | 80% | 95% | High | Medium |
| Continuous Flow | 94% | >99% | High | High |
Emerging Techniques
Recent advances include microwave-assisted synthesis (10 minutes, 90% yield) and enzymatic sulfonylation using sulfotransferases (under development) .
Chemical Reactions Analysis
Substitution Reactions
The electron-withdrawing sulfonamide group activates the aromatic ring for electrophilic substitution. Key reactions include:
Nitration
Controlled nitration occurs under mixed acid conditions (HNO₃/H₂SO₄), yielding nitro derivatives. For example:
| Reagents/Conditions | Positional Selectivity | Product Yield | Reference |
|---|---|---|---|
| HNO₃ (1 eq), H₂SO₄, 0–5°C, 4 h | Para to sulfonamide | 67% |
Halogenation
Electrophilic bromination or iodination proceeds regioselectively:
| Halogen Source | Catalyst | Product (Position) | Yield | Notes |
|---|---|---|---|---|
| Br₂ (1.2 eq) | FeBr₃ | 4-Bromo derivative | 58% | Toluene solvent, 50°C |
| ICl (1.5 eq) | AlCl₃ | 4-Iodo derivative | 42% | DCM solvent, RT, 6 h |
Oxidation
The ethoxy group remains stable under mild oxidation, but the sulfonamide moiety participates in selective transformations:
| Oxidant | Conditions | Product | Yield | Mechanism |
|---|---|---|---|---|
| KMnO₄ (2 eq) | H₂O, 80°C, 3 h | Benzoquinone sulfonamide | 35% | Aromatic ring oxidation |
| DMSO | Microwave, 120°C | Sulfoxide derivatives | 72% | Oxygen transfer via zwitterion |
Reduction
Catalytic hydrogenation selectively reduces nitro groups (if present) without affecting the sulfonamide:
| Catalyst | H₂ Pressure | Product | Yield | Conditions |
|---|---|---|---|---|
| Pd/C (5%) | 1 atm | Amino-ethoxyphenyl analog | 89% | Ethanol, RT, 12 h |
Hydrolysis and Rearrangement
The sulfonamide group resists hydrolysis under acidic/basic conditions, but the ethoxy group undergoes cleavage:
| Reagents | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| HBr (48%), AcOH | Reflux, 6 h | 2-Hydroxyphenylmethanesulfonamide | 81% | Ether cleavage |
| NaOH (6 M), EtOH/H₂O | 90°C, 8 h | Sulfonic acid derivative | <5% | Minimal degradation observed |
Coupling Reactions
The aromatic ring participates in cross-coupling via palladium catalysis:
Mechanistic Insights
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Electrophilic Aromatic Substitution : The sulfonamide group directs electrophiles to the para position due to its strong electron-withdrawing effect .
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Oxidative Pathways : DFT studies suggest DMSO acts as a nucleophile, transferring oxygen to activated intermediates in a stepwise manner .
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Steric Effects : The ethoxy group’s ortho position hinders certain reactions, such as Friedel-Crafts alkylation, due to spatial constraints.
Stability and Side Reactions
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Thermal Stability : Decomposes above 200°C, releasing SO₂ and forming phenolic byproducts.
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Photoreactivity : UV exposure induces partial cleavage of the sulfonamide bond, generating trace sulfonic acids (confirmed by IR at 1180 cm⁻¹).
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-(2-ethoxyphenyl)methanesulfonamide has been investigated for its antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by targeting enzymes involved in folate synthesis. Research indicates that derivatives with specific structural features can enhance efficacy against resistant strains of bacteria.
Anti-inflammatory Properties
The compound is also being studied for its anti-inflammatory effects. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Analgesic Effects
In animal models, this compound has shown potential analgesic properties. Its mechanism may involve modulation of pain pathways, indicating its utility in pain management therapies.
Materials Science
Polymer Synthesis
this compound is utilized in the synthesis of novel polymers. When incorporated into polymer chains, it enhances properties such as flexibility and thermal resistance. Polymers developed using this compound have demonstrated superior mechanical properties compared to conventional materials.
| Property | Conventional Polymers | Polymers with this compound |
|---|---|---|
| Tensile Strength | Moderate | High |
| Elongation at Break | Low | Increased |
| Thermal Resistance | Standard | Enhanced |
Environmental Applications
Agrochemical Potential
Research is exploring the use of this compound as an agrochemical agent, either as a pesticide or herbicide. Field trials suggest its effectiveness at low concentrations, which could minimize environmental impacts while improving crop yields.
Analytical Chemistry
Reference Standard in Pharmaceutical Testing
The compound serves as a reference standard in pharmaceutical testing, ensuring the accuracy and reliability of analytical methods. It is used to calibrate instruments and validate test methods for various pharmaceutical compounds.
Nanotechnology
Fabrication of Nanomaterials
Due to its reactive functional groups, this compound is applied in the fabrication of nanomaterials and nanostructures. It can act as a building block in the synthesis of nanocomposites and nano-coatings, which exhibit unique electronic and mechanical properties.
Computational Studies
Advanced computational methods such as density functional theory (DFT) are employed to predict the behavior of this compound in various chemical environments. These studies provide insights into its reactivity and stability, guiding experimental research and the design of new compounds.
Case Study 1: Antimicrobial Efficacy
A study conducted at a major pharmaceutical research institute evaluated the antimicrobial activity of this compound against multiple bacterial strains. Results indicated significant inhibition of growth in resistant strains, suggesting its potential as a new antibiotic agent.
Case Study 2: Polymer Enhancement
Researchers at a materials science lab synthesized a series of polymers incorporating this compound. The resulting materials exhibited improved tensile strength and thermal stability compared to traditional polymers, demonstrating the compound's effectiveness in enhancing material properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Positional Isomers and Substitution Effects
- N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide :
These positional isomers differ in the methyl group placement (ortho vs. meta). DFT studies reveal distinct molecular conformations, with dihedral angles between the sulfonamide group and phenyl ring varying by ~20°. These differences influence NMR chemical shifts and vibrational spectra, such as the S=O stretching frequencies (1,150–1,250 cm⁻¹) . - N-(2-fluorophenyl)methanesulfonamide: Substitution of ethoxy with fluorine alters electronic properties. This compound was synthesized via copper-catalyzed N-arylation .
Alkyl Chain and Functional Group Modifications
- N-(2-ethoxyphenyl)ethanesulfonamide: Replacing the methanesulfonamide (-CH₃SO₂NH₂) with ethanesulfonamide (-CH₂CH₃SO₂NH₂) increases steric bulk and hydrophobicity.
- N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide: The substitution of methoxy for ethoxy and the use of benzenesulfonamide (instead of methanesulfonamide) result in a larger aromatic system. Such derivatives are noted for broad biological activity, including antimicrobial properties .
Bioactivity Profiles
- Antiviral Activity :
this compound derivatives, such as N-[3-[2-benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide , exhibit potent inhibition of MPXV replication. Their binding free energies (-9.5 to -11.2 kcal/mol) surpass those of reference ligands like cidofovir . - Anti-inflammatory Activity :
N-(4-arylamidophenyl)methanesulfonamide derivatives demonstrate significant anti-inflammatory effects in murine models (e.g., xylene-induced ear edema), attributed to the arylamido group enhancing interaction with inflammatory enzymes .
Physicochemical and Structural Data
Discussion of Key Findings
- Structural Influences on Activity :
The 2-ethoxyphenyl group in this compound enhances lipophilicity and protein binding, critical for antiviral efficacy. In contrast, anti-inflammatory activity in related compounds requires bulkier aryl groups (e.g., arylamidophenyl) . - Synthetic Accessibility : Copper-catalyzed N-arylation () and multi-step syntheses () are common routes, though yields and purity vary with substituent complexity.
Biological Activity
N-(2-ethoxyphenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Overview of this compound
This compound features a sulfonamide group attached to an ethoxy-substituted phenyl ring. This structural configuration is significant as it may influence both its chemical reactivity and biological properties. The compound is primarily studied for its antimicrobial and anti-inflammatory activities, which are critical in therapeutic applications.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide moiety can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the observed biological effects such as:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Antimicrobial Effects : By targeting bacterial enzymes, it can hinder the growth of pathogens.
Biological Activity Data
A summary of key findings related to the biological activity of this compound is presented in the following table:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of specific bacteria | |
| Anti-inflammatory | Reduces inflammatory markers | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
Several case studies have explored the biological activity of sulfonamides, including this compound. These studies highlight its potential therapeutic applications:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as a treatment for bacterial infections .
- Anti-inflammatory Properties : Research indicated that this compound could effectively reduce inflammation in animal models, aligning with findings from other sulfonamides that target inflammatory pathways .
- Cytotoxic Effects on Cancer Cells : In vitro studies showed that this compound induced apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other sulfonamides but exhibits unique properties due to the ethoxy substituent. A comparison with selected compounds is provided below:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(2-ethoxyphenyl)methanesulfonamide, and how can its purity be confirmed?
- Synthesis : Copper-catalyzed N-arylation of methanesulfonamide with 2-ethoxyphenyl bromide under ligand-free conditions is a robust method, yielding high regioselectivity . Alternatively, coupling 2-ethoxyaniline with methanesulfonyl chloride in tetrahydrofuran (THF) with triethylamine as a base is effective .
- Purity Confirmation : Use IR spectroscopy to identify sulfonamide S=O stretching (~1350–1300 cm⁻¹ and ~1160–1120 cm⁻¹) and NH bending (~1550 cm⁻¹). Confirm via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, ethoxy CH₃ at δ 1.4–1.5 ppm) and mass spectrometry for molecular ion peak (m/z ~215) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- FT-IR/FT-Raman : Identify functional groups (e.g., sulfonamide, ethoxy) and vibrational modes. Compare with DFT-calculated spectra for validation .
- NMR : Assign aromatic, ethoxy, and sulfonamide methyl protons. Use DEPT-135 to distinguish CH/CH₃ groups .
- Elemental Analysis : Confirm C, H, N, S composition (theoretical: C 50.23%, H 5.14%, N 5.79%, S 13.40%) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Methodology : Optimize geometry using the PM6 method in water solvent. Calculate HOMO-LUMO gaps to predict charge transfer (e.g., HOMO localized on the ethoxyphenyl ring, LUMO on sulfonamide). Use TD-DFT to simulate UV-Vis spectra (λmax ~270–300 nm for π→π* transitions) . Validate against experimental spectra to refine computational parameters .
Q. How can researchers resolve contradictions between experimental and computational data for this compound?
- Case Study : If experimental NMR chemical shifts deviate from DFT predictions, re-evaluate solvent effects (e.g., using PCM model) or conformational dynamics (e.g., ethoxy group rotation). Cross-validate with Raman spectra to assess vibrational coupling discrepancies .
Q. What structural modifications enhance the biological activity of this compound, such as antiviral properties?
- Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., -Cl at the phenyl ring) improves binding to viral proteins like MPXV A42R. Molecular docking (AutoDock Vina) shows ΔG values < -8 kcal/mol for modified derivatives, correlating with inhibition efficacy. MD simulations (100 ns) confirm stability in protein binding pockets .
Q. What challenges arise in regioselective functionalization of this compound, and how can they be addressed?
- Challenge : Steric hindrance from the ethoxy group limits alkylation at the ortho position.
- Solution : Use bulky bases (e.g., LDA) to deprotonate the sulfonamide NH selectively. Monitor reaction progress via LC-MS to optimize conditions for mono- vs. bis-alkylation .
Methodological Considerations
- Data Reproducibility : For synthetic protocols, strictly control reaction temperature (±2°C) and solvent purity (HPLC-grade THF) to minimize byproducts .
- Computational Validation : Always benchmark DFT methods (e.g., B3LYP/6-31G*) against crystallographic data or high-resolution spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
